molecular formula C23H21FN2O3S B11261027 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B11261027
M. Wt: 424.5 g/mol
InChI Key: PTWTZBPFWWYLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a benzoyl group, a tetrahydroquinoline moiety, and a fluorophenyl group, contributes to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the Benzoyl Group: The tetrahydroquinoline core can be acylated using benzoyl chloride in the presence of a base such as pyridine.

    Sulfonamide Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with a sulfonyl chloride derivative, such as 2-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted tetrahydroquinoline.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. The benzoyl and fluorophenyl groups may enhance binding affinity to specific molecular targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in the 2-position of the phenyl ring may enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C23H21FN2O3S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C23H21FN2O3S/c24-21-11-5-4-9-19(21)16-30(28,29)25-20-12-13-22-18(15-20)10-6-14-26(22)23(27)17-7-2-1-3-8-17/h1-5,7-9,11-13,15,25H,6,10,14,16H2

InChI Key

PTWTZBPFWWYLOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.